1-Chloro-2,4-dimethyl-5-nitrobenzene
CAS No.: 69383-68-2
Cat. No.: VC3840505
Molecular Formula: C8H8ClNO2
Molecular Weight: 185.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 69383-68-2 |
---|---|
Molecular Formula | C8H8ClNO2 |
Molecular Weight | 185.61 g/mol |
IUPAC Name | 1-chloro-2,4-dimethyl-5-nitrobenzene |
Standard InChI | InChI=1S/C8H8ClNO2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,1-2H3 |
Standard InChI Key | IDWXDUNLFIGCAL-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1[N+](=O)[O-])Cl)C |
Canonical SMILES | CC1=CC(=C(C=C1[N+](=O)[O-])Cl)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring substituted with a chlorine atom at position 1, methyl groups at positions 2 and 4, and a nitro group at position 5. This arrangement confers unique electronic and steric properties, influencing its reactivity in substitution and reduction reactions. The IUPAC name, 1-chloro-2,4-dimethyl-5-nitrobenzene, reflects this substitution pattern .
Table 1: Key Identifiers of 1-Chloro-2,4-dimethyl-5-nitrobenzene
Property | Value | Source |
---|---|---|
CAS Number | 69383-68-2 | |
Molecular Formula | ||
Molecular Weight | 185.61 g/mol | |
InChI Key | IDWXDUNLFIGCAL-UHFFFAOYSA-N | |
SMILES | CC1=CC(=C(C=C1N+[O-])Cl)C |
Synthesis and Optimization
Diazotization-Chlorination Pathway
The most documented synthesis involves a two-step diazotization-chlorination reaction starting from 2,4-dimethyl-5-nitroaniline (CAS 2124-47-2) .
Step 1: Diazotization
2,4-Dimethyl-5-nitroaniline (500 mg, 3.01 mmol) is dissolved in concentrated hydrochloric acid (9 mL) at 0°C. Sodium nitrite (208 mg, 3.01 mmol) in water (0.6 mL) is added dropwise, forming a diazonium salt intermediate. This exothermic reaction is maintained at 0°C for 1 hour to prevent premature decomposition .
Step 2: Sandmeyer Reaction
Cuprous chloride (477 mg, 4.81 mmol) is introduced to the diazonium solution at 0°C, facilitating the substitution of the amino group with chlorine. The mixture is stirred at 20°C for 11 hours, after which the pH is neutralized with potassium carbonate. Extraction with ethyl acetate and purification via silica gel chromatography yield the target compound in 72% yield (400 mg) .
Table 2: Reaction Conditions and Yield
Parameter | Value |
---|---|
Temperature (Step 1) | 0°C |
Temperature (Step 2) | 0°C → 20°C |
Reaction Time (Step 2) | 11 hours |
Solvent System | Petroleum ether/ethyl acetate (10:1) |
Yield | 72% |
Scalability and Industrial Production
Industrial-scale synthesis requires optimizing catalyst loading and temperature control to minimize byproducts like 1-chloro-4,5-dimethyl-2-nitrobenzene (CAS 52753-43-2), a regioisomer that may form under improper conditions . Suppliers such as Apollo Scientific offer the compound at $12.00/250 mg with ≥95% purity, indicating robust manufacturing protocols .
Physicochemical Properties
Thermal and Solubility Profiles
The compound is a yellow solid at room temperature with a density estimated at 1.44 g/cm . It exhibits limited solubility in water but dissolves readily in organic solvents like ethyl acetate and dichloromethane. The nitro group’s electron-withdrawing nature enhances stability up to 220°C, as inferred from analogs .
Crystallographic and Electronic Features
X-ray diffraction data for the exact compound are unavailable, but similar chloro-nitrobenzenes adopt planar geometries with dihedral angles <5° between substituents. The nitro group’s resonance interaction with the aromatic ring polarizes the C-Cl bond, increasing susceptibility to nucleophilic attack .
Applications in Chemical Research
Intermediate in Pharmaceutical Synthesis
1-Chloro-2,4-dimethyl-5-nitrobenzene serves as a precursor in synthesizing bioactive molecules. For example, reduction of the nitro group to an amine enables the formation of 2,4-dimethyl-5-chloroaniline, a scaffold in antifungal agents .
Material Science Applications
The compound’s rigid aromatic structure makes it a candidate for liquid crystal precursors. Functionalization via Suzuki-Miyaura coupling could introduce extended π-systems for optoelectronic materials .
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